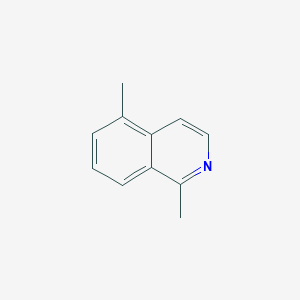

1,5-Dimethylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-3-5-11-9(2)12-7-6-10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBUQOYYKCZRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dimethylisoquinoline and Its Direct Derivatives

Direct Synthesis of the 1,5-Dimethylisoquinoline Core

The construction of the fundamental 1,5-dimethylisoquinoline framework can be achieved through several strategic approaches, including well-established cyclization and aromatization sequences, as well as more contemporary transition metal-catalyzed methods.

Cyclization and Aromatization Approaches

A traditional and effective method for synthesizing the isoquinoline (B145761) core involves the formation of a dihydroisoquinoline intermediate, followed by an aromatization step.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which are precursors to fully aromatic isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com

In a specific application, the synthesis of 6-methoxy-1,5-dimethylisoquinoline (13) utilizes this strategy. mdpi.com The process begins with the appropriate N-acetylated β-arylethylamine. Treatment with a condensing agent, such as phosphorus oxychloride (POCl₃), facilitates the cyclization to form the corresponding 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgmdpi.com This reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which stabilize the electrophilic substitution. nrochemistry.com

The general mechanism of the Bischler-Napieralski reaction can proceed through two main pathways, depending on the reaction conditions. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a nitrilium ion intermediate. wikipedia.org Regardless of the precise mechanism, the key step is the intramolecular ring closure onto the electron-rich aromatic ring.

Table 1: Synthesis of 6-Methoxy-1,5-dimethyl-3,4-dihydroisoquinoline via Bischler–Napieralski Cyclization

| Precursor | Reagent | Product | Yield | Reference |

| N-[2-(3-methoxyphenyl)propyl]acetamide | POCl₃ | 6-Methoxy-1,5-dimethyl-3,4-dihydroisoquinoline | 99% | mdpi.com |

This table summarizes the high-yield synthesis of the dihydroisoquinoline intermediate.

Following the successful cyclization to the dihydroisoquinoline, the final step to achieve the aromatic 1,5-dimethylisoquinoline core is dehydrogenation. nih.gov This oxidative process removes two hydrogen atoms from the heterocyclic ring, leading to the formation of the fully conjugated aromatic system. nih.govbeilstein-journals.org

A widely used and efficient method for this transformation is catalytic dehydrogenation. mdpi.com In the synthesis of 6-methoxy-1,5-dimethylisoquinoline (13), the dihydro intermediate is treated with a palladium on charcoal (Pd/C) catalyst. mdpi.com The reaction is typically carried out in the presence of a hydrogen acceptor, such as cyclohexene, which facilitates the removal of hydrogen from the catalyst surface and drives the reaction to completion. mdpi.com This method is valued for its high efficiency, often providing quantitative conversion to the desired aromatic product. mdpi.com

Alternative dehydrogenation methods can involve the use of stoichiometric oxidants like manganese dioxide (MnO₂) or selenium dioxide (SeO₂), or other catalytic systems under aerobic conditions. nih.govbeilstein-journals.org The choice of reagent often depends on the specific substrate and the desired reaction conditions.

Table 2: Aromatization of 6-Methoxy-1,5-dimethyl-3,4-dihydroisoquinoline

This table illustrates the highly effective aromatization step to yield the final isoquinoline product.

Transition Metal-Catalyzed Annulation Reactions

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic systems. These methods often offer high efficiency, milder reaction conditions, and novel pathways for bond formation. whiterose.ac.ukrsc.org

Rhodium(III)-catalyzed C-H activation and annulation has become a versatile strategy for synthesizing isoquinoline derivatives. whiterose.ac.uksnnu.edu.cnnih.gov This approach involves the direct functionalization of a C-H bond on a benzene (B151609) ring, which is directed by a nearby functional group. sciengine.comnih.gov The subsequent annulation with an alkyne or an alkyne equivalent builds the heterocyclic ring in a single, efficient process. whiterose.ac.ukchemrxiv.org

While direct synthesis of 1,5-dimethylisoquinoline via this method is a subject of ongoing research, the general principle has been widely applied to generate substituted isoquinolones and isoquinolines. whiterose.ac.ukrsc.org For instance, the annulation of benzamides with alkynes, catalyzed by a rhodium(III) complex like [Cp*RhCl₂]₂, can produce isoquinolones. whiterose.ac.uksnnu.edu.cn The reaction typically requires an oxidant, such as a copper(II) salt, to maintain the active Rh(III) catalytic cycle. whiterose.ac.uk The use of directing groups like hydroxamates can facilitate milder reaction conditions and act as internal oxidants. whiterose.ac.uk

The general catalytic cycle involves the directing-group-assisted C-H activation to form a rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to form the isoquinoline product and regenerate the active rhodium catalyst. sciengine.com

A critical aspect of transition metal-catalyzed annulation reactions is controlling the regioselectivity. rsc.org When unsymmetrical starting materials are used, the reaction can potentially lead to multiple isomeric products. In the context of rhodium(III)-catalyzed synthesis of isoquinolines, the regioselectivity of the C-H activation and the alkyne insertion are key determinants of the final product structure.

The directing group on the aromatic substrate typically ensures ortho-C-H activation. sciengine.com The regioselectivity of the alkyne insertion is influenced by electronic and steric factors of both the alkyne substituents and the rhodacycle intermediate. For instance, in the coupling of oximes with alkynes, the reaction can be switched between a [4+2] annulation to give isoquinolines and a [3+2] annulation to yield indenamines by using alkynes with strongly electron-withdrawing groups. sciengine.com This highlights the subtle electronic effects that can be exploited to control the reaction outcome.

Furthermore, the choice of catalyst, additives, and reaction conditions can significantly impact the regiochemical outcome. snnu.edu.cnchemrxiv.org Careful optimization of these parameters is crucial for the selective synthesis of a specific isomer, such as 1,5-dimethylisoquinoline, over other potential products.

Functionalization and Derivatization from 1,5-Dimethylisoquinoline

The functionalization of 1,5-dimethylisoquinoline is a critical step in the synthesis of more complex molecules. These reactions allow for the introduction of various functional groups, which can then be used to build more elaborate structures or to modify the biological activity of the parent compound.

Hydroxylation via N-Oxidation and Rearrangement

A common strategy to introduce a hydroxyl group onto the isoquinoline ring is through N-oxidation followed by a rearrangement reaction. This two-step process provides a reliable method for producing hydroxylated derivatives.

The synthesis of 1,5-dimethyl-4-hydroxyisoquinoline is achieved through the N-oxidation of 1,5-dimethylisoquinoline. This intermediate N-oxide is then subjected to a rearrangement using acetic anhydride (B1165640), which is followed by acid hydrolysis to yield the final hydroxylated product. nih.govresearchgate.net This method provides a regioselective route to the 4-hydroxy derivative.

Transformations of Hydroxylated 1,5-Dimethylisoquinoline

Once the hydroxyl group is in place, it can be further transformed into other functional groups, expanding the range of accessible derivatives.

The hydroxylated derivative, 1,5-dimethyl-4-hydroxyisoquinoline, can be readily converted to its corresponding acetate (B1210297) ester. nih.govresearchgate.net This transformation is typically achieved by reacting the hydroxyisoquinoline with an acetylating agent, such as acetic anhydride. This acetoxy derivative can then serve as a precursor for further synthetic manipulations. For instance, it has been oxidized to yield 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde. nih.govresearchgate.net

Further Derivatization of Functionalized 1,5-Dimethylisoquinoline Scaffolds

The functionalized isoquinoline ring can undergo further reactions to introduce additional diversity. One important transformation is the conversion of a hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group in various coupling reactions.

The synthesis of triflate derivatives from hydroxylated isoquinolines provides a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. For example, 1,5-dimethylisoquinolin-6-ol can be reacted with trifluoromethanesulfonic anhydride in the presence of pyridine (B92270) in acetonitrile (B52724) at 0 °C to produce 1,5-dimethylisoquinolin-6-yl trifluoromethanesulfonate in high yield. nih.govmdpi.comresearchgate.net This reaction demonstrates a key method for activating the isoquinoline core for subsequent coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

| Precursor | Reagents | Product | Yield |

| 1,5-Dimethylisoquinolin-6-ol | Trifluoromethanesulfonic anhydride, Pyridine, Acetonitrile | 1,5-Dimethylisoquinolin-6-yl trifluoromethanesulfonate | 87% nih.gov |

Applications of Buchwald–Hartwig Coupling in Derivatization

The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgrug.nl This methodology has been effectively employed in the derivatization of the 1,5-dimethylisoquinoline scaffold, enabling the synthesis of various amino-substituted analogues. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

A significant application of this reaction is demonstrated in the synthesis of precursors for complex heterocyclic structures. For instance, researchers have utilized a derivative of 1,5-dimethylisoquinoline, namely 1,5-dimethylisoquinolin-6-yl trifluoromethanesulfonate, as a key substrate for Buchwald-Hartwig coupling. mdpi.com This triflate, prepared from 1,5-dimethylisoquinolin-6-ol, serves as an excellent electrophilic partner in the palladium-catalyzed amination. mdpi.com

In one synthetic approach, the coupling of 1,5-dimethylisoquinolin-6-yl trifluoromethanesulfonate with aniline (B41778) was achieved using a catalyst system composed of palladium(II) acetate and the bulky biaryl phosphine ligand, XPhos. mdpi.com The reaction, conducted in toluene (B28343) with cesium carbonate as the base, resulted in the formation of N-phenyl-1,5-dimethylisoquinolin-6-amine. mdpi.com

Further extending this methodology, the same isoquinolinyl triflate was coupled with a series of ortho-substituted chloroanilines. mdpi.com These reactions also utilized a palladium(II) acetate/XPhos catalytic system and cesium carbonate as the base, affording the corresponding N-(o-chlorophenyl)diarylamines in high yields, ranging from 83% to 94%. mdpi.com The successful coupling with sterically hindered anilines underscores the versatility of the Buchwald-Hartwig reaction in accessing a range of 1,5-dimethylisoquinoline derivatives. mdpi.com

Similarly, palladium-catalyzed coupling has been applied to 7-bromo-5,8-dimethylisoquinoline to synthesize various 7-anilino-5,8-dimethylisoquinolines. clockss.org This highlights the adaptability of the Buchwald-Hartwig amination to different halogenated positions on the dimethylisoquinoline core.

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative addition of the aryl halide or triflate to the Pd(0) catalyst. nrochemistry.com

Coordination of the amine to the resulting Pd(II) complex. scienceopen.com

Deprotonation of the coordinated amine by the base to form a palladium-amido complex. scienceopen.com

Reductive elimination from the amido complex to yield the desired arylamine product and regenerate the Pd(0) catalyst. nrochemistry.com

The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands like XPhos facilitating the reaction by promoting both the oxidative addition and reductive elimination steps. mdpi.comnih.gov

The following tables summarize the detailed research findings on the application of Buchwald-Hartwig coupling for the derivatization of 1,5-dimethylisoquinoline.

Table 1: Buchwald-Hartwig Amination of 1,5-Dimethylisoquinolin-6-yl Trifluoromethanesulfonate with Aniline

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

| 1,5-Dimethylisoquinolin-6-yl trifluoromethanesulfonate | Aniline | Palladium(II) acetate | XPhos | Cesium carbonate | Toluene | 1,5-Dimethyl-N-phenylisoquinolin-6-amine | Not explicitly stated | mdpi.com |

Table 2: Buchwald-Hartwig Amination of 1,5-Dimethylisoquinolin-6-yl Trifluoromethanesulfonate with o-Chloroanilines

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

| 1,5-Dimethylisoquinolin-6-yl trifluoromethanesulfonate | 2-Chloroaniline | Palladium(II) acetate | XPhos | Cesium carbonate | Toluene | N-(2-chlorophenyl)-1,5-dimethylisoquinolin-6-amine | 83-94% | mdpi.com |

| 1,5-Dimethylisoquinolin-6-yl trifluoromethanesulfonate | 2,4-Dichloroaniline | Palladium(II) acetate | XPhos | Cesium carbonate | Toluene | N-(2,4-dichlorophenyl)-1,5-dimethylisoquinolin-6-amine | 83-94% | mdpi.com |

| 1,5-Dimethylisoquinolin-6-yl trifluoromethanesulfonate | 2-Chloro-4-fluoroaniline | Palladium(II) acetate | XPhos | Cesium carbonate | Toluene | N-(2-chloro-4-fluorophenyl)-1,5-dimethylisoquinolin-6-amine | 83-94% | mdpi.com |

Biological Activities of 1,5 Dimethylisoquinoline and Its Direct Derivatives

Antineoplastic Activity of Derived Thiosemicarbazones

Thiosemicarbazones, a class of compounds known for their metal-chelating properties, have been a subject of interest in cancer research. nih.govartamedica.md Their conjugation with heterocyclic moieties like isoquinoline (B145761) can lead to compounds with significant biological activity. innovareacademics.in The antitumor potential of these derivatives is often linked to their ability to inhibit crucial enzymes involved in cellular proliferation, such as ribonucleotide reductase. nih.govnih.gov

Evaluation of 1,5-Dimethylisoquinoline-Derived Thiosemicarbazones

Research into the direct derivatization of 1,5-dimethylisoquinoline for antineoplastic purposes has led to the synthesis and evaluation of specific thiosemicarbazone compounds. A notable study involved the chemical modification of 1,5-dimethylisoquinoline to produce isoquinoline-1-carboxaldehyde thiosemicarbazones. researchgate.netnih.gov

One such derivative, 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde thiosemicarbazone, was synthesized through a multi-step process starting with the N-oxidation of 1,5-dimethylisoquinoline. researchgate.netnih.gov This was followed by rearrangement, hydrolysis to a hydroxy derivative, conversion to its acetate (B1210297), and subsequent oxidation to an aldehyde, which was then condensed with thiosemicarbazide. researchgate.netnih.gov The resulting acetoxy derivative was further converted to its corresponding 4-hydroxy derivative. researchgate.net

The antineoplastic activity of these synthesized compounds was evaluated in mice bearing L1210 leukemia. researchgate.net The data from this evaluation is presented below.

Table 1: Antineoplastic Activity of 1,5-Dimethylisoquinoline-Derived Thiosemicarbazones against L1210 Leukemia in Mice

| Compound Name | Structure | Maximum % T/C |

|---|---|---|

| 4-Acetoxy-5-methylisoquinoline-1-carboxaldehyde thiosemicarbazone | 120 | |

| 4-Hydroxy-5-methylisoquinoline-1-carboxaldehyde thiosemicarbazone | 114 |

Data sourced from Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 38(21), 4234–4243. researchgate.net

General Mechanisms of Antitumor Action within the Isoquinoline Class

A primary mechanism of action for many α-(N)-heterocyclic carboxaldehyde thiosemicarbazones is the inhibition of ribonucleoside diphosphate (B83284) reductase (RDR), an essential enzyme for DNA synthesis and repair. nih.govinnovareacademics.in The inhibition of this enzyme leads to the depletion of deoxynucleoside triphosphate pools, thereby arresting the cell cycle and inducing apoptosis. innovareacademics.in The potency of these compounds as RDR inhibitors is a key determinant of their antitumor activity. For instance, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) has been identified as a highly potent inhibitor of RDR. nih.gov

Recent studies on isoquinoline-based thiosemicarbazones have highlighted the critical role of transition metals, particularly copper, in their anticancer activity. nih.govresearchgate.netresearchgate.net These compounds can act as copper ionophores, transporting copper ions into the cell and leading to the generation of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net The resulting oxidative stress can induce mitochondrial dysfunction and promote DNA damage, ultimately triggering apoptotic cell death. nih.govresearchgate.netresearchgate.net The anticancer activity of some of these compounds is significantly potentiated by physiologically relevant levels of copper. nih.govresearchgate.netresearchgate.net

Furthermore, some isoquinoline derivatives have been shown to target topoisomerase IIα, an enzyme involved in managing DNA topology during replication and transcription. nih.govjrespharm.com By stabilizing the complex between the enzyme and DNA, these compounds can lead to DNA strand breaks and apoptosis. innovareacademics.in

The antitumor mechanisms of isoquinoline alkaloids also encompass the induction of cell cycle arrest at different phases and the modulation of apoptotic and autophagic pathways. These effects can be triggered by the binding of the compounds to DNA and the inhibition of various protein kinases involved in cell growth and proliferation.

Theoretical and Computational Investigations Pertaining to 1,5 Dimethylisoquinoline

Molecular Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. For 1,5-dimethylisoquinoline, the arrangement of electrons within the aromatic system, influenced by the two methyl substituents, is of primary interest. Computational methods like Density Functional Theory (DFT) are employed to model these characteristics.

The isoquinoline (B145761) core is an aromatic heterocyclic system with delocalized π-electrons. The nitrogen atom, being more electronegative than carbon, influences the electron density distribution across the two rings. The addition of two methyl groups at the C1 and C5 positions further modulates this electronic landscape. Methyl groups are known to be weakly electron-donating through an inductive effect (+I) and hyperconjugation.

The C1-methyl group is attached to an electron-deficient carbon (adjacent to the electronegative nitrogen), which can influence nucleophilic and electrophilic substitution reactions at this position.

The C5-methyl group is located on the benzene (B151609) ring. Its electron-donating nature can affect the regioselectivity of electrophilic aromatic substitution reactions on that ring.

Quantum chemical calculations can determine key parameters that predict reactivity. jchemrev.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jchemrev.com

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For 1,5-dimethylisoquinoline, the MEP would show a region of negative potential around the nitrogen atom, indicating its availability for protonation or coordination to metal centers. Regions of positive potential would highlight sites susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of Isoquinoline Derivatives (Illustrative) This table presents typical data obtained from DFT calculations for isoquinoline-based compounds, illustrating the type of information generated in theoretical studies. Specific values for 1,5-dimethylisoquinoline require dedicated computation.

| Parameter | Description | Typical Predicted Value Range | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | -5.5 to -6.5 eV | dergipark.org.tr |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | -1.0 to -2.0 eV | dergipark.org.tr |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV | jchemrev.com |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 D | jchemrev.com |

Reaction Mechanism Studies for 1,5-Dimethylisoquinoline Synthesis and Transformation

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. These studies can map out transition states, intermediates, and the associated energy barriers, providing a detailed understanding of reaction feasibility and selectivity.

Synthesis: A reported synthesis of 1,5-dimethylisoquinoline involves the rhodium(III)-catalyzed C-H activation and annulation of an aryl ketoxime with an alkyne. whiterose.ac.uk While a specific computational study for this exact reaction is not detailed, the general mechanism for such transformations is a subject of intense computational investigation. A plausible pathway would involve:

C-H Activation: The catalyst coordinates to the substrate and facilitates the cleavage of a C-H bond on the aromatic ring to form a rhodacycle intermediate.

Alkyne Insertion: The alkyne coordinates to the metal center and inserts into the rhodium-carbon bond.

Reductive Elimination: The final C-N or C-C bond is formed, closing the isoquinoline ring and regenerating the active catalyst.

Computational modeling of such catalytic cycles can predict activation energies, explain observed regioselectivity, and guide the optimization of reaction conditions. researchgate.net Machine learning and physics-based approaches are also emerging as powerful tools for predicting reaction outcomes and discovering new synthetic pathways. cecam.orgarxiv.org

Transformation: Computational studies can also model the transformation of 1,5-dimethylisoquinoline into other compounds. For example, the oxidation or reduction of the isoquinoline ring can be studied. DFT calculations could model the reaction pathways for N-oxidation to form an N-oxide or electrophilic substitution on the benzene ring, predicting the most likely sites of reaction based on the stability of the intermediates (e.g., Wheland intermediates).

Computational Approaches for Structure-Activity Relationship Elucidation of Derived Compounds

For derivatives of 1,5-dimethylisoquinoline that exhibit biological activity, computational methods are essential for understanding their structure-activity relationships (SAR). These approaches aim to correlate specific structural features with observed biological effects, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method that models the relationship between the chemical structures of a series of compounds and their biological activity. turkjps.orgmdpi.com For a set of 1,5-dimethylisoquinoline derivatives, a QSAR study would involve:

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound. dergipark.org.tr

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates a selection of these descriptors to the measured biological activity (e.g., IC₅₀). mdpi.com

Validating the model to ensure its predictive power. nih.gov

The resulting QSAR model can identify which properties are most important for activity and can be used to predict the activity of new, unsynthesized derivatives. turkjps.orgnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). dovepress.com If a derivative of 1,5-dimethylisoquinoline is an inhibitor of a specific enzyme, docking can be used to:

Predict the binding pose of the inhibitor within the enzyme's active site.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Calculate a docking score, which estimates the binding affinity.

These insights can explain why certain derivatives are more active than others and provide a rational basis for designing new derivatives with improved binding. nih.govdovepress.com Studies on various isoquinoline derivatives have successfully used these methods to develop inhibitors for targets like DNA gyrase and IMPDH. researchgate.netnih.gov

Table 2: Common Computational Methods in Drug Design for Isoquinoline Scaffolds

| Method | Purpose | Key Outputs | Reference |

| Molecular Docking | Predicts ligand-receptor binding mode and affinity. | Binding pose, docking score, key interactions. | nih.govdovepress.comacs.org |

| QSAR | Correlates chemical structure with biological activity. | Predictive mathematical model, key molecular descriptors. | turkjps.orgnih.govrasayanjournal.co.in |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | 3D arrangement of hydrophobic, H-bond donor/acceptor features. | nih.gov |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Physicochemical properties, bioavailability, potential toxicity. | researchgate.netdergipark.org.tr |

Advanced Characterization and Analytical Methodologies for 1,5 Dimethylisoquinoline Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1,5-dimethylisoquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information. While specific experimental data for 1,5-dimethylisoquinoline is not extensively published, the expected spectral characteristics can be inferred from the analysis of closely related derivatives, such as 6-methoxy-1,5-dimethylisoquinoline. nih.gov

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,5-dimethylisoquinoline, both ¹H and ¹³C NMR would provide definitive information about the placement of the methyl groups and the substitution pattern on the isoquinoline (B145761) core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the nitrogen atom and the methyl substituents. The methyl protons will appear as singlets, with their chemical shifts helping to distinguish between the C1-methyl and the C5-methyl groups. For the closely related 6-methoxy-1,5-dimethylisoquinoline, the methyl groups at the C1 and C5 positions show distinct singlets. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,5-dimethylisoquinoline, this would include the carbons of the isoquinoline ring system and the two methyl carbons. The chemical shifts of the ring carbons are characteristic of their electronic environment within the aromatic and heterocyclic structure. In the spectrum of 6-methoxy-1,5-dimethylisoquinoline, distinct signals are observed for the methyl carbons and the carbons of the isoquinoline core, confirming the substitution pattern. nih.gov

Expected ¹H and ¹³C NMR Data for a 1,5-Disubstituted Isoquinoline Derivative Data based on 6-methoxy-1,5-dimethylisoquinoline, a related compound. nih.gov

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C1-CH₃ | 2.97 (s, 3H) | 22.17 |

| C5-CH₃ | 2.50 (s, 3H) | 10.49 |

| Aromatic CH | 8.32 (d) | 140.72 |

| Aromatic CH | 8.05 (d) | 125.66 |

| Aromatic CH | 7.63 (d) | 115.83 |

| Aromatic CH | 7.35 (d) | 113.71 |

| Aromatic C | - | 158.57 |

| Aromatic C | - | 136.96 |

| Aromatic C | - | 127.47 |

| Aromatic C | - | 123.04 |

| Aromatic C | - | 118.97 |

s = singlet, d = doublet. The specific coupling constants (J values) for the aromatic protons would provide further structural detail.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. neu.edu.tr For 1,5-dimethylisoquinoline (C₁₁H₁₁N), the molecular weight is 157.21 g/mol . guidechem.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 157. This peak confirms the molecular weight of the compound. ulethbridge.ca The fragmentation pattern would likely involve the loss of methyl radicals (CH₃•) or other characteristic cleavages of the isoquinoline ring system, providing further evidence for the proposed structure. thermofisher.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, 6-methoxy-1,5-dimethylisoquinoline, was found to be 187.0997, which closely matched the experimentally determined value. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. metu.edu.trut.ee For 1,5-dimethylisoquinoline, the IR spectrum would be characterized by several key absorption bands.

Characteristic IR Absorption Bands for 1,5-Dimethylisoquinoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (from CH₃) | 3000-2850 | Medium |

| Aromatic C=C and C=N Ring Stretching | 1620-1450 | Medium-Strong |

| C-H Bending (in-plane and out-of-plane) | Below 1400 | Variable |

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. spectra-analysis.com The C-H stretches from the two methyl groups would be observed just below 3000 cm⁻¹. spectra-analysis.com The region between 1620 and 1450 cm⁻¹ would show a series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system. libretexts.org The pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org For 6-methoxy-1,5-dimethylisoquinoline, characteristic peaks were observed at 1608, 1563, and 1542 cm⁻¹, corresponding to the ring stretching vibrations. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation of 1,5-dimethylisoquinoline from reaction mixtures and for assessing its purity. Column chromatography and thin-layer chromatography are standard techniques employed for these purposes.

Column chromatography is a preparative technique used to purify compounds on a larger scale. jst.go.jp For the separation of isoquinoline derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. doi.org The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is typically used. nih.govfluorochem.co.uk

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained longer. The polarity of 1,5-dimethylisoquinoline will determine its elution profile. In some cases, specialized stationary phases like polyamide or chemically modified silica (e.g., C18 in reversed-phase chromatography) can be employed to achieve efficient separation of isoquinoline alkaloids. nih.govguidechem.com

Typical Column Chromatography Parameters for Isoquinoline Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (typically 200-400 mesh) is common for normal-phase chromatography. doi.org Polyamide or reversed-phase silica (e.g., C18) can also be used. nih.govwhiterose.ac.uk |

| Mobile Phase | A gradient of solvents is often employed, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol). nih.govfluorochem.co.uk |

| Monitoring | The fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure desired compound. rsc.org |

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and versatile analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a sample. nih.gov For 1,5-dimethylisoquinoline, TLC would be performed on a plate coated with a thin layer of an adsorbent, typically silica gel. doi.org

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The position of the compound is visualized, often under UV light, and its retention factor (Rƒ) is calculated. doi.org The Rƒ value is a characteristic of a compound in a specific solvent system and can be used for its identification. Different solvent systems, such as mixtures of ethyl acetate and hexane, can be tested to achieve optimal separation of 1,5-dimethylisoquinoline from any impurities. jst.go.jpdoi.org

X-ray Crystallography for Absolute Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the specific chemical compound 1,5-dimethylisoquinoline has been found in published materials. While crystallographic data are available for various derivatives of 1,5-dimethylisoquinoline, such as 7-bromo-5,8-dimethylisoquinoline clockss.org, and other isoquinoline isomers, the crystal structure of the parent compound 1,5-dimethylisoquinoline itself has not been reported.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the crystal and, from that, deduce the exact positions of the atoms, as well as the bond lengths and angles between them. This provides an unambiguous determination of the molecule's absolute structure.

The process would typically involve:

Synthesizing and purifying 1,5-dimethylisoquinoline.

Growing single crystals of the compound that are of sufficient quality and size for diffraction.

Collecting diffraction data using an X-ray diffractometer.

Solving and refining the crystal structure using specialized software.

The resulting data would be presented in tables, including crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. Further tables would detail intramolecular bond lengths, bond angles, and torsion angles, providing a complete geometric description of the 1,5-dimethylisoquinoline molecule in the solid state.

Without a published study containing these results for 1,5-dimethylisoquinoline, no data tables or detailed research findings on its crystal structure can be provided. The scientific community awaits a formal crystallographic study to fully elucidate the solid-state conformation and packing of this compound.

Future Research Directions and Unexplored Avenues for 1,5 Dimethylisoquinoline

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The future of 1,5-dimethylisoquinoline research is intrinsically linked to the development of more efficient and selective synthetic strategies. While classical methods like the Bischler-Napieralski reaction have been employed, there is a pressing need for innovative approaches that offer higher yields, greater functional group tolerance, and improved regioselectivity. mdpi.comclockss.org

Future synthetic endeavors should focus on:

C-H Activation Strategies: The application of transition-metal-catalyzed C-H activation and functionalization presents a powerful tool for the direct and atom-economical synthesis of substituted 1,5-dimethylisoquinolines. researchgate.net Research in this area could lead to more streamlined synthetic sequences, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor or flow chemistry technologies could offer precise control over reaction parameters such as temperature and reaction time, potentially leading to improved yields and selectivity in the synthesis of 1,5-dimethylisoquinoline and its analogs.

Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods is crucial. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| Cascade Reactions | Increased efficiency, reduced waste | Design of multi-component reactions |

| Flow Chemistry | Precise reaction control, scalability | Reactor design, optimization of parameters |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Chiral catalyst design, stereocontrol |

Comprehensive Biological Profiling of 1,5-Dimethylisoquinoline Derivatives beyond Antineoplastic Activity

Although the antineoplastic properties of some isoquinoline (B145761) derivatives are a primary focus, a comprehensive biological screening of 1,5-dimethylisoquinoline and its analogs is essential to uncover their full therapeutic potential. The structural motif of 1,5-dimethylisoquinoline could serve as a privileged scaffold for interacting with a variety of biological targets.

Future biological profiling should include:

Antimicrobial Activity: Given that some isoquinoline derivatives have shown promising results against bacterial strains, screening 1,5-dimethylisoquinoline derivatives against a broad panel of pathogenic bacteria and fungi is a logical next step. This could lead to the discovery of new antibiotics to combat antimicrobial resistance.

Antiviral Activity: The potential of these compounds against various viruses, including emerging viral threats, should be investigated. Studies on other azaheterocycles have revealed antiviral potential, suggesting this could be a fruitful area of research. clinmedkaz.org

Neuropharmacological Activity: The isoquinoline core is present in many neuroactive natural products. Therefore, evaluating the effects of 1,5-dimethylisoquinoline derivatives on the central nervous system, including their potential as antipsychotics, antidepressants, or neuroprotective agents, is warranted. clinmedkaz.org

Anti-inflammatory and Immunomodulatory Effects: Investigating the ability of these compounds to modulate inflammatory pathways and immune responses could open up new avenues for the treatment of autoimmune diseases and chronic inflammatory conditions. tandfonline.com

Antiplatelet Activity: Research has shown that derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione can act as antiplatelet agents. tandfonline.comresearchgate.netnih.govuj.edu.pl Exploring the antiplatelet potential of 1,5-dimethylisoquinoline derivatives could lead to new therapies for cardiovascular diseases. uj.edu.pl

Mechanistic Studies on the Biological Targets and Pathways of Active Analogs

For any biologically active 1,5-dimethylisoquinoline derivative, a thorough understanding of its mechanism of action is paramount for further development. Future research should employ a multi-pronged approach to elucidate the molecular targets and signaling pathways affected by these compounds.

Key areas for mechanistic investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of active compounds. Once identified, these targets must be validated to confirm their role in the observed biological effect.

Enzyme Inhibition Assays: For compounds showing potential as enzyme inhibitors (e.g., kinases, topoisomerases), detailed kinetic studies should be performed to determine the mode of inhibition and the potency of the interaction. ucc.ie

DNA Intercalation and Binding Studies: Given that some isoquinoline derivatives are known to intercalate with DNA, biophysical studies such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism should be conducted to investigate the DNA binding properties of 1,5-dimethylisoquinoline analogs. ucc.ie

Cell-Based Assays: Employing a range of cell-based assays to probe the effects of active compounds on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. core.ac.uk

In Vivo Studies: For lead compounds with promising in vitro activity, evaluation in animal models is a critical step to understand their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Exploration of Applications in Other Scientific Domains

The unique chemical structure of 1,5-dimethylisoquinoline suggests that its utility may extend beyond the biomedical field. Future research should explore its potential applications in materials science, catalysis, and agrochemicals.

Potential non-biological applications include:

Organic Electronics: The planar aromatic structure of the isoquinoline ring system could be exploited in the design of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.

Catalysis: The nitrogen atom in the isoquinoline ring can act as a ligand for metal catalysts. Synthesizing and evaluating 1,5-dimethylisoquinoline-based ligands for various catalytic transformations could lead to the development of novel and more efficient catalytic systems.

Fungicidal and Agrochemical Agents: The biological activity of isoquinoline derivatives suggests they could be explored as potential fungicides or other agrochemical agents for crop protection. google.com

Corrosion Inhibitors: The ability of heterocyclic compounds containing nitrogen to adsorb onto metal surfaces makes them potential candidates for corrosion inhibitors. Investigating the corrosion inhibition properties of 1,5-dimethylisoquinoline on various metals could be a valuable area of research.

The table below summarizes the potential applications in different domains.

| Scientific Domain | Potential Application | Research Focus |

| Materials Science | Organic electronics (OLEDs, photovoltaics) | Synthesis of functionalized derivatives, characterization of photophysical properties. |

| Catalysis | Ligands for metal catalysts | Synthesis of ligand-metal complexes, evaluation of catalytic activity. |

| Agrochemicals | Fungicides, pesticides | Screening against agricultural pests and pathogens, structure-activity relationship studies. |

| Industrial Chemistry | Corrosion inhibitors | Evaluation of corrosion inhibition efficiency on different metals. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of 1,5-dimethylisoquinoline and its derivatives, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,5-Dimethylisoquinoline derivatives?

- Methodological Answer : Synthesis involves converting 2D chemical structures to 3D MDL formats using tools like Chemicalize for protonation state calculations. These structures are saved as .mol files for docking studies. For example, Cortes-García et al. synthesized 38 novel 1,5-DS-T analogs (structurally analogous to isoquinoline derivatives) using Bayesian analysis to evaluate ligand activity against ABL kinase . While specific protocols for 1,5-Dimethylisoquinoline are limited, similar workflows (e.g., Table 1 in ) can guide derivative synthesis.

Q. How can computational tools characterize the electronic and structural properties of 1,5-Dimethylisoquinoline?

- Methodological Answer : Use molecular docking software (e.g., Autodock4 with Lamarckian genetic algorithms) to model ligand-receptor interactions. Protonation states and 3D conformations are validated using RMSD comparisons (<2.0 Å threshold) against X-ray crystallographic data (e.g., PDB codes 4TWP and 2HZI) . Tools like QM/MM hybrid methods further refine halogen and hydrogen bonding interactions critical for binding affinity predictions .

Q. What experimental validation steps ensure reproducibility in synthesizing 1,5-Dimethylisoquinoline derivatives?

- Methodological Answer : Follow protocols from the Beilstein Journal of Organic Chemistry:

- Report detailed synthetic steps (e.g., reaction conditions, purification) in supplementary materials.

- Characterize novel compounds via NMR, HPLC, and mass spectrometry.

- Cross-validate computational predictions (e.g., docking scores) with in vitro assays to confirm activity .

Advanced Research Questions

Q. How to design docking studies for 1,5-Dimethylisoquinoline targeting ABL kinase mutants like T315I?

- Methodological Answer :

- Grid Setup : Align grid boxes to receptor active sites (e.g., ABL kinase mutants) using coordinates from X-ray structures (e.g., 2HZI) .

- Scoring Functions : Compare Autodock Vina’s empirical scoring with QM/MM energy calculations to prioritize halogen and σ-hole interactions .

- Validation : Use RMSD analysis (<2.0 Å) to confirm pose reproducibility against crystallographic data .

Q. How to resolve discrepancies between computational binding affinity predictions and experimental Ki values?

- Methodological Answer :

- Apply Bayesian statistical models to assess sensitivity (Se) and specificity (Sp) of docking protocols. For example, Cortes-García et al. achieved PPV = 0.78 and NPV = 0.63 for ABL kinase ligands using a 99-active/385-decoys dataset .

- Manually inspect docking poses for steric clashes or overlooked interactions (e.g., halogen bonding in 1,5-DS-T analogs) .

Q. What statistical frameworks are suitable for analyzing contradictory data in ligand-activity studies?

- Methodological Answer :

- Bland-Altman Analysis : Quantify bias and variability between computational (e.g., Autodock-predicted Ki) and experimental Ki values. A mean difference within ±1.96 SD indicates acceptable agreement .

- Spearman Correlation : Assess rank-order consistency (e.g., r > 0.5 for enzyme activity vs. docking scores) .

Q. How do halogen interactions influence the binding mode of 1,5-Dimethylisoquinoline derivatives?

- Methodological Answer : Halogens (e.g., Cl, Br) in R2 substituents form σ-hole interactions with kinase backbone carbonyls. Use quantum mechanical calculations (e.g., GMBSA) to quantify interaction energies. For example, 1,5-DS-T analogs with para-chloro substituents showed 2.3-fold higher predicted affinity than methyl derivatives .

Q. What protocols ensure reproducibility in molecular docking studies for isoquinoline derivatives?

- Methodological Answer :

- Standardized Preparation : Protonate ligands at physiological pH (Chemicalize), and minimize energy using force fields (e.g., AMBER).

- Consistent Scoring : Compare multiple scoring functions (e.g., Autodock4, Vina, Glide) to reduce false positives .

- Data Sharing : Publish docking parameters (grid size, exhaustiveness) and raw .dlg files in supplementary materials .

Data Presentation Guidelines

Q. How to present conflicting data between computational and experimental results in publications?

- Methodological Answer :

- Transparent Reporting : Use tables to juxtapose predicted vs. observed Ki values, highlighting outliers.

- Root-Cause Analysis : Discuss potential factors (e.g., solvent effects, protein flexibility) in the "Discussion" section .

- Supplementary Materials : Include raw docking poses and statistical scripts for peer review .

Q. What metrics validate the robustness of docking studies for isoquinoline-based ligands?

- Methodological Answer :

- Enrichment Factors : Calculate EF10 for decoy datasets to assess ligand prioritization efficiency .

- ROC Curves : Plot true-positive vs. false-positive rates; AUC >0.7 indicates acceptable predictive power .

- Cross-Validation : Repeat docking under varied grid conditions to confirm pose stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.